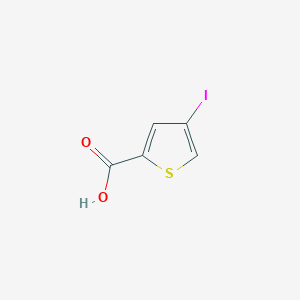

4-iodothiophene-2-carboxylic Acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3IO2S |

|---|---|

Molecular Weight |

254.05 g/mol |

IUPAC Name |

4-iodothiophene-2-carboxylic acid |

InChI |

InChI=1S/C5H3IO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8) |

InChI Key |

GSEBHZUWNMCUEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1I)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodothiophene 2 Carboxylic Acid and Analogues

Direct Functionalization Approaches

Direct functionalization methods offer an atom-economical route by modifying a pre-formed thiophene (B33073) ring in one or two steps. These strategies rely on the inherent reactivity of the thiophene nucleus and the directing effects of its substituents.

Direct iodination of thiophene-2-carboxylic acid to obtain the 4-iodo isomer is a challenging transformation due to the electronic properties of the thiophene ring and the directing effect of the carboxyl group. The carboxyl group is electron-withdrawing, which deactivates the ring towards electrophilic substitution. Generally, electrophilic attack on a 2-substituted thiophene occurs preferentially at the C5 position.

However, various reagents have been developed for the iodination of thiophene derivatives, which could potentially be optimized for specific isomers. researchgate.net Common iodinating systems include N-iodosuccinimide (NIS), often activated with an acid, and iodine in the presence of an oxidizing agent like mercuric oxide or nitric acid. ic.ac.uk The use of zeolites as catalysts in direct iodination has also been explored to control reaction selectivity. ic.ac.uk Achieving 4-position selectivity on a thiophene-2-carboxylic acid precursor often requires overcoming the natural C5-directing tendency, potentially through steric hindrance or the use of specialized directing groups that are later removed.

Table 1: Reagents for Iodination of Thiophene Derivatives

| Iodinating Agent/System | Conditions | Notes |

|---|---|---|

| N-Iodosuccinimide (NIS) / Acid Catalyst | Typically in a green solvent like ethanol. researchgate.net | Efficient method for various thiophene derivatives. researchgate.net |

| Iodine (I₂) / Mercuric Oxide (HgO) | Often used for direct iodination of aromatic and heteroaromatic compounds. ic.ac.uk | A classic method, though the use of mercury raises environmental concerns. |

| Iodine Monochloride (ICl) / Zeolite | Reaction can be performed in solvents like methylene (B1212753) chloride at room temperature. ic.ac.uk | Zeolites can help control regioselectivity. ic.ac.uk |

An alternative and more common direct functionalization strategy involves the carboxylation of a 4-iodothiophene intermediate. This two-step approach begins with the synthesis of 4-iodothiophene, which is then carboxylated at the C2 position.

The key step is the selective metallation at the C2 position. The proton at the C2 (alpha) position of the thiophene ring is the most acidic, allowing for regioselective deprotonation using a strong organolithium base, such as n-butyllithium (n-BuLi), typically in an ether solvent at low temperatures (-78 °C). The resulting 4-iodo-2-thienyllithium species is a potent nucleophile that readily reacts with an electrophile like carbon dioxide (CO₂), often introduced as a gas or as solid dry ice. An acidic workup then yields the final 4-iodothiophene-2-carboxylic acid. beilstein-journals.org This method provides excellent regiocontrol.

Another approach is the direct carboxylation of thiophene using CO₂ in a solvent-free medium containing carbonates and carboxylates, which can activate C-H bonds. mdpi.com While demonstrated for producing thiophene-2-carboxylate (B1233283) and thiophene-2,5-dicarboxylate, adapting this methodology for 4-iodothiophene could offer a more direct route. mdpi.comresearchgate.net

Multi-Step Synthesis from Readily Available Thiophene Derivatives

Multi-step syntheses provide greater flexibility and control for accessing specifically substituted thiophenes, especially when direct functionalization is not regioselective.

This strategy involves introducing the necessary halogen atoms onto a simple thiophene precursor, followed by a selective conversion of one halogen into the carboxylic acid group. A common route starts with the dihalogenation of thiophene. For example, bromination of thiophene can produce 2,4-dibromothiophene, which can be isolated from other isomers.

Once 2,4-dihalothiophene is obtained, a selective metal-halogen exchange can be performed. The halogen at the C2 position is typically more reactive towards organolithium reagents than the one at C4. By carefully controlling the stoichiometry (one equivalent of n-BuLi) and temperature, it is possible to selectively form the 4-halo-2-thienyllithium intermediate. This intermediate is then carboxylated with CO₂ as described previously. beilstein-journals.org This sequence allows for the unambiguous placement of both the iodo and carboxyl groups.

Table 2: Example of Halogenation-Carboxylation Sequence

| Step | Reactants | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1. Dihalogenation | Thiophene | Br₂ or I₂ | 2,4-Dihalothiophene | Introduce halogens at the required positions. |

| 2. Selective Metallation | 2,4-Dihalothiophene | n-BuLi (1 equiv), low temp. | 4-Halo-2-thienyllithium | Form the organometallic intermediate at C2. |

Ring-closure reactions build the thiophene ring from acyclic precursors, offering a powerful way to control the substitution pattern from the outset. nih.govacs.org Various named reactions, such as the Gewald, Fiesselmann, and Paal-Knorr syntheses, can be employed to create substituted thiophenes. rsc.org

To synthesize this compound via this route, one would need to select acyclic starting materials that already contain, or can be easily converted to, the required iodo and carboxyl functionalities. For example, an iodinated methylene-activated compound could be reacted with a β-keto-ester derivative in the presence of elemental sulfur (Gewald synthesis).

More recent methods involve the cyclization of functionalized alkynes. nih.gov Iodocyclization of sulfur-containing alkyne substrates using molecular iodine can directly produce iodinated thiophenes. nih.gov By choosing an alkyne precursor with a suitable functional group (e.g., an ester), the subsequent conversion to the carboxylic acid can be readily achieved, providing a highly regioselective and convergent synthetic route.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of thiophene derivatives aims to reduce environmental impact by minimizing waste and using less hazardous materials. eurekaselect.comresearchgate.net These principles can be applied to the various synthetic routes for this compound.

Key green strategies in thiophene synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives like water, ethanol, or deep eutectic solvents. researchgate.netrsc.org

Solvent-Free Reactions: Performing reactions without a solvent, which reduces waste and can sometimes increase reaction rates. rsc.org

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption. eurekaselect.com

Catalysis: Employing catalysts to enable more efficient and selective transformations, reducing the need for stoichiometric reagents and simplifying purification. Metal-catalyzed cyclization reactions are a prime example. nih.govorganic-chemistry.org

Catalyst Development for Sustainable Production

Catalysis is a cornerstone of sustainable chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste.

Research Findings:

For the iodination of thiophene derivatives, acid catalysis has proven effective in green solvents. The use of 4-toluenesulfonic acid (TosOH) as a catalyst to activate N-iodosuccinimide (NIS) in ethanol provides a clean and efficient pathway to iodinated thiophenes. thieme-connect.comresearchgate.net This homogeneous catalytic system is simple but can present challenges in catalyst recovery and reuse.

To address this, research into heterogeneous catalysts is a key area of development. Zeolites, which are crystalline aluminosilicates, have been explored for the direct iodination of thiophene and its derivatives. ic.ac.uk These solid acid catalysts offer significant advantages, including ease of separation from the reaction mixture by simple filtration and the potential for regeneration and reuse, which are critical for sustainable industrial processes. ic.ac.uk

Modern organometallic chemistry offers highly sophisticated catalytic systems. Palladium-catalyzed reactions, such as the Catellani-type reactions, have emerged as powerful tools for the direct C-H functionalization of heterocycles like thiophene. nih.gov While often applied to arylation or alkynylation, the development of these catalysts provides a blueprint for future sustainable methods for direct iodination, potentially bypassing the need for pre-functionalized starting materials. nih.gov The design of these catalysts focuses on achieving high regioselectivity, which is particularly challenging for 3-substituted thiophenes, and functional group tolerance under mild conditions. nih.govnih.gov

Table 2: Overview of Catalytic Systems for Thiophene Functionalization

| Catalyst Type | Example Catalyst | Reaction | Advantages | Reference |

|---|---|---|---|---|

| Homogeneous Acid | 4-Toluenesulfonic acid (TosOH) | Iodination with NIS | High efficiency, mild conditions, use in green solvents. | thieme-connect.comresearchgate.net |

| Heterogeneous (Zeolite) | CuY, NaY, CsY | Direct Iodination | Easy separation, recyclable, potential for process intensification. | ic.ac.uk |

| Palladium Complex | Pd(OAc)₂ with specialized ligands | C-H Arylation/Alkynylation | High selectivity, broad functional group tolerance, direct functionalization of C-H bonds. | nih.govnih.gov |

Scalability Considerations and Process Optimization

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces significant challenges related to cost, safety, efficiency, and waste management. Process optimization is essential to develop a commercially viable manufacturing route for this compound and its analogues.

Research Findings:

The development of manufacturing routes for halogenated 2-thiophenecarboxylic acid derivatives requires careful selection of starting materials and synthetic pathways. nih.gov For instance, a scalable synthesis might start from commercially available materials like 3-methylthiophene (B123197) or 2-thiophenecarbonitrile. nih.gov Different strategies can be employed to introduce the desired functional groups. The introduction of a carboxylic acid functionality, for example, can be achieved through a Grignard metallation followed by carbonation with CO₂, or via a palladium-catalyzed carbonylation under carbon monoxide pressure. nih.gov The choice of method often depends on factors like cost, availability of reagents, and the specific substitution pattern of the target molecule.

For halogenation on a larger scale, processes like vapor-phase chlorination have been investigated and demonstrated on a multi-kilogram scale. nih.gov This type of process, carried out at high temperatures, can be a convenient manufacturing route if the starting materials are suitable. nih.gov

Process optimization also involves fine-tuning reaction conditions to maximize yield and purity while minimizing costs and environmental impact. For multi-step syntheses, developing "one-pot" procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly improve efficiency. nih.gov The choice of solvent is also critical for scalability; for example, using methyl t-butyl ether (MTBE) instead of diethyl ether in metallation reactions can simplify the workup process due to easier separation of aqueous and organic phases. nih.gov Furthermore, the use of automated or robotic synthesizers can increase throughput and ensure consistency, which is particularly valuable when producing libraries of related compounds for research and development. organic-chemistry.org

Table 3: Key Considerations for Scalability and Process Optimization

| Factor | Consideration | Example/Strategy | Reference |

|---|---|---|---|

| Starting Material | Cost, availability, and efficiency of conversion. | Choosing between 3-methylthiophene-2-carboxylic acid vs. 3-methylthiophene as a starting point. | nih.gov |

| Synthetic Route | Number of steps, overall yield, and reagent toxicity. | Comparing Grignard reaction/carbonation with palladium-catalyzed carbonylation. | nih.gov |

| Reaction Conditions | Temperature, pressure, solvent, and catalyst loading. | Optimizing temperature and residence time in vapor-phase chlorination. | nih.gov |

| Process Efficiency | Minimizing intermediate isolation and purification steps. | Developing one-pot bromination/debromination procedures. | nih.gov |

| Workup & Purification | Ease of product isolation and solvent recovery. | Using MTBE instead of diethyl ether to simplify phase separation. | nih.gov |

| Automation | Throughput, consistency, and labor costs. | Employing robotic synthesizers for parallel synthesis of compound libraries. | organic-chemistry.org |

Reactivity and Derivatization Pathways of 4 Iodothiophene 2 Carboxylic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic chemistry, offering numerous pathways for derivatization. These transformations are fundamental for creating esters, amides, and other related functional groups, which are prevalent in pharmaceuticals and materials science.

Esterification is one of the most common reactions of carboxylic acids. The conversion of 4-iodothiophene-2-carboxylic acid to its corresponding esters can be achieved through several methods, most notably the Fischer esterification. masterorganicchemistry.comchemguide.co.uk This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol, which also often serves as the solvent. masterorganicchemistry.commasterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is used, or water is removed as it is formed. masterorganicchemistry.com

Alternatively, esters can be synthesized under milder conditions. One approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with an alcohol. Another method is the alkylation of the carboxylate salt with an alkyl halide, such as iodomethane, to produce the methyl ester. commonorganicchemistry.com

| Alcohol | Reaction Type | Typical Conditions | Product |

|---|---|---|---|

| Methanol | Fischer Esterification | Excess Methanol, H₂SO₄ (catalyst), Heat | Methyl 4-iodothiophene-2-carboxylate |

| Ethanol | Fischer Esterification | Excess Ethanol, H₂SO₄ (catalyst), Heat | Ethyl 4-iodothiophene-2-carboxylate |

| Methanol | Via Acid Chloride | 1. SOCl₂; 2. Methanol, Pyridine | Methyl 4-iodothiophene-2-carboxylate |

| tert-Butanol | Steglich Esterification | DCC, DMAP | tert-Butyl 4-iodothiophene-2-carboxylate |

Amides are another crucial class of carboxylic acid derivatives, frequently found in biologically active molecules. The direct formation of an amide from a carboxylic acid and an amine is challenging due to the acid-base reaction that forms a stable carboxylate-ammonium salt. To overcome this, coupling agents are typically employed to activate the carboxylic acid.

Recent research has led to the development of novel 4-amide-thiophene-2-carboxyl derivatives as potential therapeutic agents. nih.gov The synthesis of these compounds involves the coupling of this compound with various amines using standard peptide coupling reagents. Catalytic methods for direct amidation, for instance, using ortho-iodo arylboronic acids as catalysts, offer a milder and more atom-economical approach, avoiding the need for stoichiometric coupling reagents. organic-chemistry.org

| Amine | Coupling Agent/Catalyst | Typical Conditions | Product |

|---|---|---|---|

| Aniline | EDC, HOBt | DMF, Room Temperature | N-phenyl-4-iodothiophene-2-carboxamide |

| Benzylamine | HATU, DIPEA | CH₂Cl₂, Room Temperature | N-benzyl-4-iodothiophene-2-carboxamide |

| Ammonia | Via Acid Chloride | 1. SOCl₂; 2. Excess NH₃ | 4-Iodothiophene-2-carboxamide |

| Various Amines | ortho-Iodo Arylboronic Acid | Molecular Sieves, Ambient Temperature | Corresponding Amide Derivative |

Acid halides, particularly acid chlorides, are highly reactive intermediates that serve as precursors for the synthesis of esters, amides, and other derivatives. This compound can be readily converted into 4-iodothiophene-2-carbonyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This transformation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution reactions. Acid anhydrides can also be formed, typically by reacting the carboxylate salt with an acid chloride or by using dehydrating agents.

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde. The complete reduction to a primary alcohol, (4-iodothiophen-2-yl)methanol, is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.uksavemyexams.commasterorganicchemistry.com Sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids. savemyexams.com

Stopping the reduction at the aldehyde stage is more difficult because aldehydes are more reactive towards reduction than carboxylic acids. libretexts.org Therefore, a direct conversion is not feasible with powerful reducing agents like LiAlH₄. savemyexams.com A common strategy involves a two-step process: first, the carboxylic acid is reduced completely to the primary alcohol, which is then oxidized back to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC). Alternatively, the carboxylic acid can first be converted to a derivative like an acid chloride, which can then be reduced to the aldehyde using a less reactive hydride reagent such as lithium tri-tert-butoxyaluminum hydride. libretexts.org

Reactions Involving the Iodo Substituent

The carbon-iodine bond on the thiophene (B33073) ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds. The iodo group is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, making it a powerful tool for molecular elaboration. nih.gov

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. dntb.gov.ua The iodo substituent of this compound makes it an ideal substrate for a variety of these transformations, which are typically catalyzed by palladium complexes. nih.gov

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust method for forming new carbon-carbon single bonds.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation. organic-chemistry.orglibretexts.org The reaction is catalyzed by palladium and requires a base. organic-chemistry.org

Sonogashira Coupling: This reaction creates a C-C bond between the aryl iodide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

Stille Coupling: The Stille reaction pairs the aryl iodide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org It is a versatile C-C bond-forming reaction catalyzed by palladium. openochem.orglibretexts.org A significant drawback is the toxicity of the tin reagents. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with an amine (primary or secondary). wikipedia.orglibretexts.org It is a palladium-catalyzed process that has become a vital tool for synthesizing arylamines. rug.nlacsgcipr.org

These reactions can often be performed while keeping the carboxylic acid group intact, or the acid can be protected as an ester and deprotected after the coupling reaction.

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | C(sp²)–C(sp²) | 4-Arylthiophene-2-carboxylic acid |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ + Ligand + Base | C(sp²)–C(sp²) | 4-Vinylthiophene-2-carboxylic acid |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ + CuI + Amine Base | C(sp²)–C(sp) | 4-Alkynylthiophene-2-carboxylic acid |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C(sp²)–C(sp²) / C(sp²)–C(sp) | 4-Substituted-thiophene-2-carboxylic acid |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst + Ligand + Base | C(sp²)–N | 4-Aminothiophene-2-carboxylic acid |

Nucleophilic Aromatic Substitution on the Thiophene Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

In this compound, the iodine atom can act as a leaving group. The electron-withdrawing carboxylic acid group at the 2-position can facilitate nucleophilic attack at the 4-position. The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is crucial for the reaction to proceed. nih.gov

Reductive Dehalogenation Strategies

Reductive dehalogenation is a chemical process that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. This transformation can be achieved using various reducing agents. In the case of this compound, this reaction would convert it to thiophene-2-carboxylic acid. This can be a useful strategy when the iodine atom is used as a directing group or to control regioselectivity in earlier synthetic steps and needs to be removed in a later stage.

Reactivity of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. researchgate.net The presence of the sulfur atom influences the regioselectivity of these reactions. However, in this compound, the reactivity of the thiophene ring is significantly modulated by the attached functional groups.

The electron-withdrawing nature of the carboxylic acid group deactivates the ring towards electrophilic attack. Conversely, the iodine atom can also influence the electronic properties of the ring. The interplay of these electronic effects, along with steric considerations, will determine the outcome of reactions targeting the thiophene ring itself. The metabolism of thiophene-containing compounds can sometimes lead to the formation of reactive metabolites like thiophene S-oxides and thiophene epoxides, which can have toxicological implications. sci-hub.box

Electrophilic Aromatic Substitution (EAS) at Unsubstituted Positions

The thiophene ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS). However, in this compound, the regiochemical outcome of EAS is governed by the combined electronic effects of the substituents at the C2 and C4 positions. The two available positions for substitution are C3 and C5.

Directing Effects of Substituents:

Carboxylic Acid (-COOH) at C2: This group is strongly electron-withdrawing and deactivating towards EAS. In aromatic systems, it typically acts as a meta-director.

Iodine (-I) at C4: Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directors because of resonance effects, where their lone pairs can donate into the ring and stabilize the cationic intermediate (sigma complex).

The orientation of electrophilic attack on the this compound ring is a result of the competing influence of these two groups. The carboxylic acid at C2 directs incoming electrophiles away from its adjacent positions, primarily C3. Conversely, the iodine at C4 directs incoming electrophiles to its ortho positions, which are C3 and C5. Therefore, substitution is anticipated to occur at either the C3 or C5 position, with the precise outcome depending on the specific electrophile and reaction conditions.

| Position | Influence of C2-COOH | Influence of C4-Iodo | Predicted Reactivity |

| C3 | Deactivated (ortho to COOH) | Activated (ortho to I) | Possible, depends on balance of effects |

| C5 | Less Deactivated (meta to COOH) | Activated (ortho to I) | Favorable site for substitution |

Given these competing effects, the C5 position is generally the more probable site for electrophilic attack. The deactivating effect of the carboxyl group is less pronounced at the C5 position (meta) than at the C3 position (ortho), while the C5 position still benefits from the ortho-directing effect of the iodine atom.

Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique that circumvents the limitations of classical electrophilic aromatic substitution. organic-chemistry.org This strategy utilizes a directed metalation group (DMG) to chelate with an organolithium reagent, facilitating deprotonation at an adjacent position. baranlab.org

In this compound, the carboxylic acid group is an effective DMG. acs.org Upon treatment with a strong base, typically two or more equivalents of an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), the acidic proton of the carboxylic acid is first removed. The resulting lithium carboxylate then directs the second equivalent of the base to deprotonate the closest available ring position, which is C3. chempedia.info This generates a dianionic intermediate that can be trapped with a wide variety of electrophiles to introduce new functional groups exclusively at the C3 position.

This method offers a highly predictable and efficient route to 3-substituted-4-iodothiophene-2-carboxylic acid derivatives, a feat that is often difficult to achieve selectively through traditional EAS.

General Pathway for Directed Metalation:

Double Deprotonation: Reaction with ≥2 equivalents of a strong lithium base (e.g., n-BuLi, LDA) at low temperature (-78 °C) to form the lithium carboxylate and subsequently the C3-lithiated dianion.

Electrophilic Quench: Introduction of an electrophile (E+) which reacts at the nucleophilic C3 position.

Workup: Acidic workup to protonate the carboxylate, yielding the 3-substituted product.

| Step | Reagents | Intermediate/Product | Position Functionalized |

| 1 | ≥2 eq. R-Li (e.g., n-BuLi) | 3-Lithio-4-iodothiophene-2-carboxylate | C3 |

| 2 | Electrophile (e.g., I₂, DMF, R-CHO) | 3-E-4-iodothiophene-2-carboxylate | C3 |

| 3 | H₃O⁺ | 3-E-4-iodothiophene-2-carboxylic acid | C3 |

Multi-Component Reactions and Tandem Processes

The functional handles present in this compound—a carboxylic acid and an aryl iodide—make it a potentially valuable substrate for both multi-component reactions (MCRs) and tandem (or domino) processes.

Multi-Component Reactions (MCRs) are one-pot reactions in which three or more starting materials react to form a product that incorporates all or most of the atoms of the reactants. rsc.org

Passerini Reaction: This three-component reaction involves a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org this compound can serve as the carboxylic acid component in this transformation. chemistnotes.comnih.gov

Ugi Reaction: A highly versatile four-component reaction, the Ugi reaction combines a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.orgnih.gov Again, this compound is a suitable candidate for the carboxylic acid input, enabling the incorporation of the iodothiophene moiety into complex, peptide-like scaffolds. researchgate.net

Tandem Processes involve two or more sequential bond-forming reactions that occur under the same reaction conditions without the isolation of intermediates.

The aryl iodide at the C4 position is a key functional group for participating in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). A tandem process could be envisioned where an initial cross-coupling reaction at the C4 position is followed by an intramolecular reaction involving the carboxylic acid at C2. For instance, a Suzuki coupling to introduce a suitably functionalized aryl group at C4 could be followed by an in-situ lactonization, cyclization, or other condensation reactions. Such sequences provide rapid access to complex fused heterocyclic systems.

The strategic use of this compound in these advanced synthetic methodologies allows for the efficient construction of highly functionalized and structurally diverse molecules from simple precursors.

Applications of 4 Iodothiophene 2 Carboxylic Acid As a Versatile Synthetic Building Block

Precursor in Complex Organic Molecule Synthesis

The dual functionality of 4-iodothiophene-2-carboxylic acid, with the reactive C-I bond and the versatile carboxylic acid group, provides chemists with a powerful tool for constructing elaborate molecular frameworks. The iodine atom can readily participate in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the carboxylic acid group can be transformed into a variety of other functional groups or used to direct the assembly of molecules through intermolecular interactions.

Construction of Fused Heterocyclic Systems (e.g., Thienopyranones)

One of the significant applications of this compound is in the synthesis of fused heterocyclic systems. These structures, where a thiophene (B33073) ring is fused with another ring system, are of great interest due to their potential applications in medicinal chemistry and materials science. For instance, thienopyranones, which contain a thiophene ring fused to a pyranone ring, can be synthesized using this building block. The synthesis often involves an intramolecular cyclization reaction, where the carboxylic acid group or a derivative thereof reacts with a substituent introduced at the 4-position via a reaction involving the iodine atom. This strategic approach allows for the efficient construction of these complex bicyclic structures.

Synthesis of Conjugated Oligomers and Polymers

Conjugated oligomers and polymers based on thiophene units have garnered significant attention due to their unique electronic and optical properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). universiteitleiden.nlnih.gov this compound serves as a key monomer in the synthesis of these materials. The iodine atom allows for polymerization through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, leading to the formation of well-defined, long-chain conjugated systems. psu.edu The presence of the carboxylic acid group can be exploited to tune the solubility and processing characteristics of the resulting polymers or to introduce specific functionalities along the polymer backbone. upc.edu This functional group can also influence the self-assembly and solid-state packing of the polymers, which are crucial for device performance. beilstein-journals.org

The synthesis of these materials often involves the polymerization of appropriately functionalized thiophene monomers. The general synthetic approach for creating conjugated oligomers and polymers is outlined below.

| Step | Description |

| Monomer Synthesis | Preparation of the functionalized thiophene monomer, in this case, this compound or its derivatives. |

| Polymerization | Linking of the monomer units through cross-coupling reactions to form the polymer chain. Common methods include Suzuki, Stille, and Kumada couplings. |

| Purification | Removal of catalyst residues and low molecular weight oligomers to obtain a pure polymer sample. |

| Characterization | Analysis of the polymer's structure, molecular weight, and physical properties using techniques such as NMR, GPC, UV-Vis spectroscopy, and cyclic voltammetry. |

Assembly of Multi-Thiophene Architectures

Beyond linear polymers, this compound is instrumental in the construction of more complex, multi-thiophene architectures. universiteitleiden.nl These can include dendrimers, star-shaped molecules, and other branched structures. The ability to selectively react the iodo and carboxylic acid groups allows for a modular and controlled approach to building these intricate molecules. For example, the carboxylic acid can be converted to an ester or amide, and the iodo group can be used in a cross-coupling reaction to link multiple thiophene units together. This step-wise approach allows for the precise assembly of well-defined, three-dimensional thiophene-based structures. These architectures are being explored for applications in areas such as light-harvesting, sensing, and molecular electronics.

Role in Ligand Design for Catalysis

The development of new and efficient catalysts is a cornerstone of modern chemistry. This compound and its derivatives can play a crucial role in this area by serving as a scaffold for the design of novel ligands for transition metal catalysis. nih.gov The thiophene ring can coordinate to a metal center, while the functional groups at the 2- and 4-positions can be modified to fine-tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst.

Development of Chiral Ligands

Asymmetric catalysis, which involves the use of chiral catalysts to produce enantiomerically enriched products, is of paramount importance in the pharmaceutical and fine chemical industries. mdpi.comresearchgate.net this compound can be used as a starting material for the synthesis of chiral ligands. researchgate.net By introducing a chiral auxiliary or performing an asymmetric transformation on a derivative of the starting material, it is possible to create chiral ligands that can be used in a variety of asymmetric reactions. nih.gov The rigid thiophene backbone can provide a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity.

Ligands for Transition Metal Catalysis

In addition to chiral ligands, this compound can be used to prepare a wide range of achiral ligands for various transition metal-catalyzed reactions. nih.govnih.gov The thiophene sulfur atom can act as a soft donor for transition metals, while the carboxylic acid group can be used to introduce other coordinating groups or to anchor the ligand to a solid support. researchgate.net By systematically varying the substituents on the thiophene ring, it is possible to create a library of ligands with diverse properties, which can then be screened for activity in different catalytic transformations. This modular approach to ligand design is a powerful strategy for the discovery of new and improved catalysts.

Advanced Materials Precursors (Excluding Final Material Properties)

The dual functionality of this compound makes it an invaluable precursor in the synthesis of novel materials. The presence of the iodine atom allows for various cross-coupling reactions, enabling the extension of the conjugated system, while the carboxylic acid group provides a handle for further functionalization or can influence the material's solubility and self-assembly properties.

Monomers for Functional Polymers (e.g., Conductive Polymers)

Thiophene-based polymers are at the forefront of research in conductive and semiconducting materials. The incorporation of a carboxylic acid group into the thiophene monomer unit, as seen in this compound, is a strategic approach to modulate the properties of the resulting polymers. While direct polymerization of this compound is not extensively documented in readily available literature, the principles of using functionalized thiophene monomers are well-established.

The carboxylic acid moiety can enhance the solubility of the polymer in certain solvents, which is a crucial aspect for processability and device fabrication. Furthermore, it can be used to create copolymers with specific functionalities. For instance, the copolymerization of a carboxylic acid-functionalized thiophene with other thiophene derivatives allows for the tuning of the electronic and optical properties of the final material.

The general approach involves the polymerization of thiophene monomers through methods like oxidative polymerization or electropolymerization. The iodine atom on the 4-position of the thiophene ring in this compound can participate in cross-coupling reactions, such as Stille or Suzuki coupling, to form polythiophenes. However, the carboxylic acid group might require protection during these reactions to prevent side reactions. Post-polymerization modification is another strategy where the carboxylic acid group can be introduced onto a pre-formed polymer backbone.

| Monomer Type | Polymerization Method | Potential Polymer Functionality |

| Carboxylic acid-functionalized thiophenes | Electropolymerization, Oxidative Polymerization | Enhanced solubility, platform for further functionalization |

| Copolymers of functionalized and unfunctionalized thiophenes | Co-polymerization | Tunable electronic and optical properties |

Scaffolds for Optical and Electronic Materials

The rigid and planar structure of the thiophene ring makes this compound an excellent scaffold for the construction of organic materials with interesting optical and electronic properties. These materials are key components in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The π-conjugated system of the thiophene core is responsible for its electronic properties. By extending this conjugation through reactions at the iodo-position, researchers can fine-tune the bandgap of the material, which in turn affects its light absorption and emission characteristics. The carboxylic acid group can influence the solid-state packing of the molecules through hydrogen bonding, which has a significant impact on charge transport and, consequently, the performance of electronic devices. beilstein-journals.org

Derivatives of thiophene-2-carboxylic acid have been utilized as building blocks for organic semiconductors. chemimpex.comacs.org For example, functionalized bi- and terthiophenes are important precursors for π-conjugated oligomers and polymers used in organic electronics. acs.org The synthesis of such materials often relies on the "building blocks" approach, where substituted thiophene units are coupled together. acs.org this compound, with its reactive iodine and functional carboxylic acid, is an ideal candidate for this approach.

| Material Class | Synthetic Strategy | Key Structural Feature | Potential Application Area |

| Organic Semiconductors | Cross-coupling reactions (e.g., Stille, Suzuki) | Extended π-conjugated system | Organic Field-Effect Transistors (OFETs) |

| Organic Light-Emitting Materials | Functionalization and oligomerization | Tunable emission properties | Organic Light-Emitting Diodes (OLEDs) |

| Self-Assembled Monolayers | Hydrogen bonding via carboxylic acid groups | Ordered molecular packing | Surface modification, sensors |

Contributions to Chemical Probe Synthesis and Mechanistic Studies

Beyond materials science, this compound serves as a valuable starting material for the synthesis of chemical probes and for investigating reaction mechanisms.

The term "chemical probe" refers to a small molecule designed to selectively interact with a biological target, such as a protein or enzyme, to study its function. The thiophene scaffold is a common motif in medicinal chemistry, and the functional groups on this compound allow for the straightforward introduction of pharmacophores or reporter groups. While specific examples directly utilizing this compound for probe synthesis are not prominently featured in the searched literature, its derivatives, such as 4-amide-thiophene-2-carboxyl derivatives, have been synthesized and investigated as potent receptor antagonists.

The reactivity of the C-I bond and the carboxylic acid group makes this compound a useful tool for mechanistic studies in organic chemistry. For example, it can be used to investigate the mechanisms of various cross-coupling reactions, where the electronic effects of the carboxylic acid group on the reactivity of the C-I bond can be studied. The carboxylic acid itself can participate in reactions, and its role as a directing group or a proton source can be explored in different chemical transformations.

| Application Area | Role of this compound | Illustrative Research Focus |

| Chemical Probe Synthesis | Scaffold for derivatization | Development of enzyme inhibitors or receptor ligands |

| Mechanistic Studies | Reactant or intermediate | Investigation of cross-coupling reaction mechanisms, study of substituent effects |

Advanced Characterization and Analytical Methodologies for 4 Iodothiophene 2 Carboxylic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool in chemical analysis, providing detailed information about molecular structure and bonding. For 4-iodothiophene-2-carboxylic acid, a combination of techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy is employed to elucidate its structure and electronic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. nih.gov

For this compound, ¹H NMR spectroscopy is used to identify the protons on the thiophene (B33073) ring. The two protons on the ring are in different chemical environments and would therefore appear as distinct signals. The proton on the carbon adjacent to the carboxylic acid group (C5) would likely appear at a different chemical shift than the proton on the carbon adjacent to the iodine atom (C3). The carboxylic acid proton itself is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often between 10 and 13 ppm. libretexts.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the carboxylic acid is particularly characteristic, appearing in the range of 160-180 ppm. libretexts.org The carbon atom bonded to the iodine (C4) would be expected at a lower field due to the halogen's influence, while the other thiophene ring carbons would appear in the aromatic region.

Table 1: Predicted NMR Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Thiophene H-3 | ~7.5 - 8.0 | Doublet |

| ¹H | Thiophene H-5 | ~7.8 - 8.3 | Doublet |

| ¹H | Carboxyl OH | ~10 - 13 | Broad Singlet |

| ¹³C | Carbonyl (C=O) | ~160 - 170 | |

| ¹³C | Thiophene C-2 | ~140 - 150 | Attached to COOH |

| ¹³C | Thiophene C-3 | ~135 - 145 | |

| ¹³C | Thiophene C-4 | ~80 - 90 | Attached to Iodine |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. youtube.com

In the IR spectrum of this compound, the most prominent features would be the absorptions associated with the carboxylic acid group. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. orgchemboulder.com Superimposed on this broad band may be the sharper C-H stretching peaks of the thiophene ring. orgchemboulder.com

Another key absorption is the strong, sharp band for the carbonyl (C=O) stretch, which typically appears between 1760 and 1690 cm⁻¹. orgchemboulder.compressbooks.pub Its exact position can be influenced by conjugation and hydrogen bonding. The C-O stretching and O-H bending vibrations of the carboxylic acid group also produce characteristic bands in the fingerprint region of the spectrum. orgchemboulder.compressbooks.pub

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Thiophene Ring | C-H Stretch | ~3100 | Medium to Weak, Sharp |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Sharp |

| Thiophene Ring | C=C Stretch | ~1500 - 1400 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. libretexts.org

For this compound (C₅H₃IO₂S), the molecular weight is 254.05 g/mol . cymitquimica.com The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 254. A key feature in the mass spectrum of most carboxylic acid derivatives is the cleavage of the bond next to the carbonyl group to form a stable acylium ion (R-CO⁺). libretexts.org Therefore, a prominent peak corresponding to the loss of the hydroxyl group (-OH, 17 amu) or the entire carboxyl group (-COOH, 45 amu) would be anticipated. Another significant fragmentation pathway would involve the loss of the iodine atom (127 amu).

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Formula of Fragment |

|---|---|---|

| 254 | Molecular Ion [M]⁺ | [C₅H₃IO₂S]⁺ |

| 209 | [M - COOH]⁺ | [C₄H₃IS]⁺ |

| 127 | [M - I]⁺ | [C₅H₃O₂S]⁺ |

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uobabylon.edu.iq This technique is particularly useful for analyzing compounds with conjugated systems and chromophores.

The UV-Vis spectrum of this compound is determined by the electronic structure of the thiophene ring conjugated with the carboxylic acid group. Carboxylic acids without additional conjugation typically absorb around 210 nm. libretexts.org However, the presence of the thiophene ring, which is an aromatic system, and the heavy iodine atom will shift the absorption maximum (λmax) to a longer wavelength. The expected electronic transitions are π → π* transitions associated with the conjugated system of the thiophene ring and the carbonyl group. The λmax for this compound is likely to be in the range of 220-280 nm.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Parameter | Value | Associated Electronic Transition |

|---|

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By diffracting X-rays off a single crystal, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. researchgate.net

Conformational Analysis and Molecular Packing

The solid-state structure of this compound, as would be revealed by X-ray crystallography, provides insights into its conformation and molecular packing. The conformation describes the spatial orientation of the carboxylic acid group relative to the thiophene ring. While there is some rotational freedom around the C-C bond connecting these two groups, certain conformations may be favored to minimize steric hindrance and maximize stabilizing interactions.

Molecular packing describes how individual molecules arrange themselves in the crystal lattice. For carboxylic acids, a very common and stable packing motif is the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules interact via strong O-H···O hydrogen bonds. nih.gov This typically results in a planar, eight-membered ring structure.

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Intermolecular Interactions and Supramolecular Assembly

The solid-state architecture and bulk properties of this compound are dictated by a combination of intermolecular forces. These non-covalent interactions govern how individual molecules recognize each other and self-assemble into ordered, supramolecular structures.

Key interactions include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). This leads to the formation of strong, predictable hydrogen-bonded synthons. mdpi.com Carboxylic acids commonly form robust dimeric structures where two molecules are linked by a pair of hydrogen bonds in a characteristic ring motif. youtube.comresearchgate.net This dimerization is a dominant feature in the crystal packing of many carboxylic acids. nih.gov

Halogen Bonding: The iodine atom on the thiophene ring is a significant contributor to supramolecular assembly. As a large, polarizable halogen, iodine can act as a halogen bond donor, interacting with electron-rich atoms like oxygen, nitrogen, or even the sulfur atom of a neighboring thiophene ring. nih.govnih.gov These interactions, denoted as C–I···O or C–I···N, are highly directional and can compete with or complement hydrogen bonding to guide the formation of specific crystal lattices. nih.govacs.org Studies on analogous halogenated thiophene derivatives have confirmed the significant role of halogen bonding in their solid-state structures. acs.org

π-π Stacking: The aromatic thiophene ring facilitates π-π stacking interactions, where the electron clouds of adjacent rings interact, contributing to the stability of the crystal structure. The self-assembly of thiophene-based materials is often influenced by these stacking forces, leading to the formation of organized nanostructures. uh.edunih.gov

Chalcogen Bonding: In addition to the more common interactions, the sulfur atom in the thiophene ring can participate in chalcogen bonding. This involves an interaction between the electrophilic region of the sulfur atom and a nucleophile, such as a nitrogen atom in another molecule (S···N). acs.org Research on similar thiophene derivatives has shown that chalcogen bonds can act in concert with halogen bonds to create complex supramolecular networks. acs.org

The interplay of these forces dictates the ultimate three-dimensional structure. For instance, in co-crystals of halogenated molecules with carboxylic acids, the balance between strong hydrogen bonds and directional halogen bonds determines the final architecture. nih.gov The self-organization of thiophene derivatives can lead to the formation of complex structures like 2D layers, nanowires, and nanoparticles, depending on the specific intermolecular forces at play. uh.edunih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for verifying the purity of this compound and for separating it from starting materials, byproducts, or its derivatives.

HPLC is a primary tool for assessing the purity of thiophene carboxylic acids with high precision. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of compounds. sielc.com

A typical RP-HPLC method for a thiophene carboxylic acid would involve a C18 or similar nonpolar stationary phase. sielc.com The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous component, often acidified with phosphoric acid or formic acid to ensure the carboxylic acid remains in its protonated, less polar form, leading to better peak shape and retention. sielc.comsielc.com Detection is typically performed using a UV detector, as the thiophene ring is a strong chromophore, often absorbing around 254 nm. nih.gov The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For example, a purity of over 99% has been reported for thiophene-3-carboxylic acid using HPLC. medchemexpress.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or Phenyl Column | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with Acid (e.g., H₃PO₄) sielc.comnih.gov | Elutes the compound from the column; acid suppresses ionization of the carboxylic group. |

| Detection | UV at ~254 nm nih.gov | Quantifies the compound based on its UV absorbance. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, direct analysis by GC can be challenging due to the low volatility and potential for thermal decarboxylation of the carboxylic acid group. Therefore, derivatization is often required, for instance, by converting the carboxylic acid to a more volatile ester (e.g., a methyl ester).

Once volatilized, the compound is separated by the GC based on its boiling point and interactions with the column's stationary phase. Following separation, the mass spectrometer fragments the molecule into a predictable pattern of ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for definitive identification. Key fragments for a derivatized this compound would likely include the molecular ion peak and peaks corresponding to the loss of the ester group, iodine, or other fragments of the thiophene ring. GC-MS is particularly useful for identifying metabolic products of thiophene-containing compounds in biological samples. nih.gov It provides high sensitivity and selectivity, especially when using detectors optimized for sulfur-containing molecules. shimadzu.com

TLC is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions and assessing the purity of a sample. google.comnih.gov For this compound, a small amount of the compound is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), which is a mixture of organic solvents.

Due to the polarity of the carboxylic acid, a relatively polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is often used. The compound's polarity determines its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Visualization of the spot can be achieved in several ways. Because of its conjugated aromatic system, the compound is often UV-active, appearing as a dark spot under a UV lamp at 254 nm. libretexts.orgyoutube.com Alternatively, the plate can be placed in an iodine chamber, where iodine vapor complexes with the organic compound to produce a temporary yellow-brown spot. libretexts.orgyoutube.comyoutube.com

Elemental Analysis Techniques

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. azom.com It provides the mass percentages of the constituent elements, which can be compared against the theoretically calculated values to confirm the compound's empirical formula and verify its purity. eltra.comresearchgate.net For this compound (C₅H₃IO₂S), the analysis would focus on quantifying carbon, hydrogen, sulfur, and iodine.

The most common method for determining carbon, hydrogen, and sulfur is combustion analysis. eltra.com A small, precisely weighed sample of the compound is combusted at high temperatures in a stream of oxygen. This converts carbon to carbon dioxide, hydrogen to water, and sulfur to sulfur dioxide. These combustion gases are then separated and quantified by detectors. The percentage of iodine can be determined by various methods, including titration or ion chromatography after combustion and absorption of the resulting hydrogen iodide. The experimental results are then compared to the theoretical values to validate the molecular formula.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 5 | 60.055 | 22.41% |

| Hydrogen (H) | 1.008 | 3 | 3.024 | 1.13% |

| Iodine (I) | 126.90 | 1 | 126.90 | 47.35% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 11.94% |

| Sulfur (S) | 32.06 | 1 | 32.06 | 11.96% |

| Total | - | - | 268.037 | 100.00% |

Computational and Theoretical Studies of 4 Iodothiophene 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a way to solve the Schrödinger equation for molecular systems. These calculations can determine a wide range of molecular properties from the ground up.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, which is key to understanding their geometry, stability, and reactivity. mdpi.com DFT calculations for a molecule like 4-iodothiophene-2-carboxylic acid would typically begin with geometry optimization to find the lowest energy arrangement of its atoms.

From the optimized structure, various electronic properties can be calculated. A study on a series of 2-thiophene carboxylic acid thiourea (B124793) derivatives, including a 3-iodo substituted compound, demonstrated that DFT can be used to predict trends in reactivity based on electronic properties. mdpi.comresearchgate.net For halogenated structures, the reactivity is influenced by the electronegativity of the halogen. mdpi.comresearchgate.net It was found that a higher electrophilicity index, which indicates a greater ability to accept electrons, correlated with a lower energy of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The electrophilicity index for halogenated thiophene (B33073) derivatives was found to increase in the order: -Cl < -Br < -I. mdpi.comresearchgate.net This suggests that an iodine substituent enhances the electrophilic character of the molecule. mdpi.comresearchgate.net

The distribution of electron density, often visualized using a Molecular Electrostatic Potential (MEP) map, can identify the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a carboxylic acid, the oxygen atoms of the carboxyl group are typically electron-rich sites, while the acidic proton is an electron-poor site. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. e3s-conferences.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govschrodinger.com

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. mdpi.com In the aforementioned study of halogenated 2-thiophene carboxylic acid thiourea derivatives, the HOMO-LUMO gap was found to be a significant predictor of stability. mdpi.comresearchgate.net The study indicated that for the halogenated compounds, the reactivity is influenced by the halogen's electronegativity, with the iodo-derivative being the most reactive among the halogens studied. mdpi.comresearchgate.net For this compound, one would expect the iodine atom to significantly influence the energies of the frontier orbitals.

Table 1: Frontier Orbital Properties of Halogenated 2-Thiophene Carboxylic Acid Thiourea Derivatives

| Substituent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1-Cl | - | - | > Value for 2-Br |

| 2-Br | - | - | > Value for 3-I |

| 3-I | - | - | Smallest among halogens |

Note: Specific energy values were not provided in the source, only the trend. A smaller gap indicates higher reactivity. Data is for thiourea derivatives, not this compound directly. mdpi.comresearchgate.net

Computational vibrational analysis predicts the frequencies and intensities of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. iosrjournals.org

These calculations are invaluable for assigning the vibrational modes observed in experimental spectra. For example, in a study of the parent compound, 2-thiophene carboxylic acid, DFT calculations at the B3LYP/6-31G** level were used to perform a normal coordinate analysis, allowing for the assignment of fundamental frequencies based on the potential energy distribution (PED). iosrjournals.org Such an analysis for the 4-iodo derivative would help identify how the heavy iodine atom affects the vibrational modes of the thiophene ring and the carboxylic acid group.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the intrinsic properties of a molecule, molecular modeling and dynamics simulations can explore its behavior over time and in different environments.

Most molecules are not static structures but can exist in various shapes or conformations resulting from the rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. nih.gov For this compound, the primary source of conformational flexibility is the rotation around the C-C bond connecting the thiophene ring and the carboxylic acid group, as well as the C-O bond within the carboxyl group itself.

The carboxylic acid group generally has two planar conformations: syn and anti. nih.gov The syn conformation, where the hydroxyl proton is oriented toward the carbonyl oxygen, is typically more stable in the gas phase. However, in solution, interactions with solvent molecules can stabilize the anti conformation. nih.gov A computational exploration for this compound would involve rotating the relevant dihedral angles and calculating the energy at each step to generate a potential energy surface, revealing the energy minima corresponding to stable conformers and the energy barriers between them. nih.gov

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states—the high-energy structures that connect reactants to products—and calculate the activation energies that govern the reaction rate. openstax.org

For this compound, one could theoretically study various reactions, such as its esterification or its participation in cross-coupling reactions, a common application for iodo-aromatic compounds. For instance, the mechanism of Fischer esterification involves the acid-catalyzed nucleophilic acyl substitution of the carboxylic acid with an alcohol. openstax.org A computational study would model the protonation of the carbonyl, the nucleophilic attack of the alcohol, the formation of a tetrahedral intermediate, and the final dehydration step to yield the ester. openstax.org Similarly, mechanisms involving the carbon-iodine bond could be explored to understand its reactivity in forming new carbon-carbon bonds.

Structure-Reactivity Relationship (SAR) Studies via Computational Approaches

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the structure-reactivity relationships of thiophene derivatives. By calculating various molecular descriptors, a detailed picture of the molecule's reactivity can be constructed.

Studies on related 2-thiophene carboxylic acid derivatives have shown that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical predictor of a molecule's stability and reactivity. mdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com The introduction of a halogen, such as iodine, at the 4-position of the thiophene ring significantly influences the electronic properties. The electronegativity and size of the iodine atom can alter the electron density distribution across the thiophene ring and the carboxylic acid group.

The following table summarizes key computational descriptors and their implications for the reactivity of thiophene carboxylic acid derivatives, which can be extrapolated to this compound.

| Computational Descriptor | Implication for Reactivity |

| HOMO-LUMO Gap | A smaller gap suggests higher reactivity and greater ease of electronic excitation. |

| Ionization Potential | Indicates the energy required to remove an electron; a lower value suggests a higher propensity to act as an electron donor. |

| Electron Affinity | Represents the energy released upon gaining an electron; a higher value indicates a greater ability to act as an electron acceptor. |

| NBO Analysis | Reveals the strength of intramolecular charge transfer and hyperconjugative interactions, which contribute to molecular stability. |

These computational insights are crucial for understanding how the iodo-substituent modulates the reactivity of the thiophene core and the carboxylic acid functionality, providing a rational basis for its use in chemical synthesis and materials science.

Predictive Design for Novel Derivatives and Reactions

The true power of computational chemistry lies in its predictive capabilities for designing novel molecules with desired properties and for anticipating their reaction pathways. For this compound, these in silico approaches are pivotal in the rational design of new derivatives for various applications, including pharmaceuticals and organic electronics.

A prime example of this approach is the use of molecular modeling to guide the design of new biologically active compounds. nih.gov Docking studies, molecular dynamics simulations, and thermodynamic analyses can be employed to predict how derivatives of this compound might interact with a biological target, such as an enzyme or a receptor. nih.gov For instance, research on thiophene-based compounds as TRPV1 agonists demonstrated that the introduction of a lipophilic iodine atom could enhance hydrophobic interactions with key amino acid residues in the target protein, such as Leu547, leading to improved potency. nih.gov This principle of using computational tools to identify and optimize key intermolecular interactions is directly applicable to the design of novel therapeutics based on the this compound scaffold.

The predictive design process typically involves the following steps:

Scaffold Hopping and Virtual Screening: Identifying the this compound core as a promising starting point and computationally screening virtual libraries of its derivatives.

Molecular Docking: Predicting the binding mode and affinity of the designed derivatives within the active site of a target protein.

Molecular Dynamics Simulations: Assessing the stability of the ligand-protein complex and the dynamic behavior of the derivative in a simulated physiological environment.

Thermodynamic Analysis: Calculating the binding free energy to more accurately predict the potency of the designed molecules.

This iterative process of design, computational evaluation, and subsequent synthesis allows for the rapid and cost-effective development of new molecules with optimized properties. The following table illustrates how different substituents on the this compound scaffold could be computationally evaluated for their potential effects.

| Position of Substitution | Type of Substituent | Predicted Effect based on Computational Modeling |

| 5-position of thiophene ring | Electron-donating group (e.g., -OCH3) | May increase the electron density of the ring, potentially altering HOMO-LUMO energies and reactivity. |

| 5-position of thiophene ring | Electron-withdrawing group (e.g., -NO2) | May decrease the electron density of the ring, influencing its susceptibility to nucleophilic attack. |

| Carboxylic acid group | Ester or Amide formation | Alters the hydrogen bonding capacity and overall polarity, which can be crucial for biological activity and material properties. |

Through these predictive computational studies, the vast chemical space of possible this compound derivatives can be efficiently navigated to identify promising candidates for specific applications, accelerating the pace of innovation.

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Routes

The development of efficient and sustainable synthetic methods for obtaining 4-iodothiophene-2-carboxylic acid and its derivatives is a continuous area of research. Traditional methods often involve multiple steps, harsh reaction conditions, or the use of expensive or hazardous reagents. Future research will likely focus on overcoming these limitations.

One promising approach is the development of one-pot syntheses. For instance, a one-pot method for synthesizing 5-chlorothiophene-2-carboxylic acid has been developed, which involves the chlorination of 2-thiophenecarboxaldehyde followed by oxidation, eliminating the need for intermediate separation. google.com Similar strategies could be adapted for the iodo-analogue.

Catalytic methods are also at the forefront of synthetic innovation. The use of transition metal catalysts, such as those based on vanadium, iron, or molybdenum, has been shown to facilitate the oxidation of thiophenes to their corresponding carboxylic acids. semanticscholar.org Further research into catalyst design could lead to more selective and efficient iodination and carboxylation reactions. For example, a novel method for synthesizing 2-thiophenecarboxylic acids involves the use of a CCl4–CH3OH–catalyst system. semanticscholar.org

Additionally, the exploration of novel reagents and reaction conditions is crucial. For example, a new process for preparing thiophene-2-carbonyl chloride, a key intermediate, utilizes a catalytic liquid phase aerobic oxidation reaction. acs.org The development of milder and more selective iodinating agents could also streamline the synthesis of this compound.

Exploration of Unconventional Reactivity Patterns

The unique substitution pattern of this compound opens up possibilities for exploring unconventional reactivity. The interplay between the directing effects of the carboxyl group and the reactivity of the carbon-iodine bond can lead to novel chemical transformations.

Future research may focus on exploiting the dual reactivity of this compound. For example, the carboxylic acid group can act as a directing group in C-H activation reactions, while the iodine atom can participate in cross-coupling reactions. This could allow for the sequential and regioselective functionalization of the thiophene (B33073) ring.

The study of iodolactonization reactions of related thiophene derivatives provides insight into potential intramolecular cyclizations that could be explored with this compound as a starting material or a synthon. unipa.it The investigation of thio-Claisen rearrangements in similar systems also suggests pathways for creating fused heterocyclic structures. rsc.org

Integration into Advanced Materials Science

The thiophene moiety is a well-established component of organic electronic materials. The introduction of an iodine atom and a carboxylic acid group in this compound provides handles for tuning the electronic properties and facilitating the assembly of advanced materials.

Optoelectronic Applications

Thiophene derivatives are widely used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). rsc.orgsioc-journal.cn The presence of the iodine atom in this compound can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of resulting materials, which is a critical factor for their performance in electronic devices. nih.govresearchgate.net

Future research will likely involve the synthesis of donor-acceptor and acceptor-donor-acceptor systems where this compound or its derivatives serve as either the donor or acceptor block. nih.govresearchgate.net The carboxylic acid group can be used to anchor the molecule to surfaces or to create self-assembled monolayers, which is advantageous for device fabrication.

Catalytic Systems

Thiophene-based ligands have been used in various catalytic systems. The carboxylic acid functionality in this compound can act as a coordinating group for metal centers, while the iodine atom can be a site for further functionalization to create more complex ligand architectures.

Research in this area could focus on developing novel catalysts for a variety of organic transformations. For example, copper(I) thiophene-2-carboxylate (B1233283) is a known catalyst for Ullmann coupling reactions. wikipedia.org By analogy, metal complexes of this compound could exhibit unique catalytic activities.

Bio-inspired Chemical Transformations (excluding biological activity of the compound itself)

Nature provides a rich source of inspiration for developing new chemical reactions. While the direct biological activity of this compound is outside the scope of this article, the principles of biocatalysis and biomimetic chemistry can be applied to its transformations.

Future research could explore the use of enzymes or enzyme-mimicking catalysts to perform selective reactions on the this compound scaffold. For example, bio-inspired oxidation or reduction reactions could be developed to modify the thiophene ring or the carboxylic acid group under mild and environmentally friendly conditions.

The synthesis of bio-based thiophenes from renewable resources like cellulose (B213188) is an emerging area of green chemistry. royalsocietypublishing.orgnih.gov While not a direct transformation of this compound, this trend highlights the growing interest in sustainable approaches to thiophene chemistry, which could indirectly influence future research directions for this compound.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

In the context of this compound, AI and ML could be used to:

Predict reactivity: Develop models that can predict the regioselectivity and yield of various reactions involving this compound. eurekalert.orgchemeurope.com

Optimize synthetic routes: Identify the most efficient and cost-effective ways to synthesize this compound and its derivatives. researchgate.net

Design new materials: Predict the electronic and photophysical properties of materials derived from this compound, accelerating the discovery of new candidates for optoelectronic applications.

By leveraging large datasets of chemical reactions, machine learning algorithms can identify patterns and relationships that may not be apparent to human chemists, thereby guiding experimental work and reducing the time and resources required for research and development. princeton.eduresearchgate.net

Sustainability and Green Chemistry in Production and Application of this compound